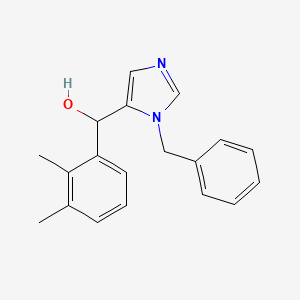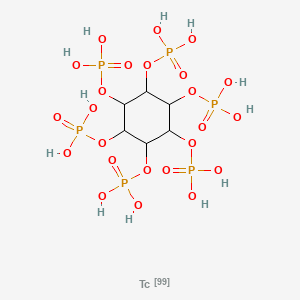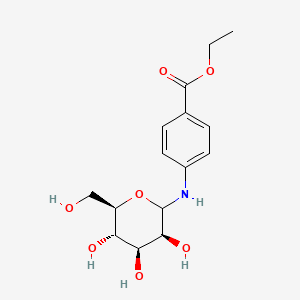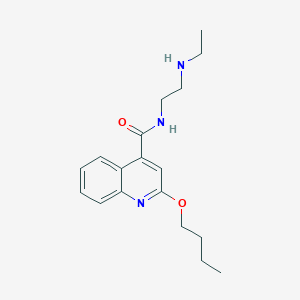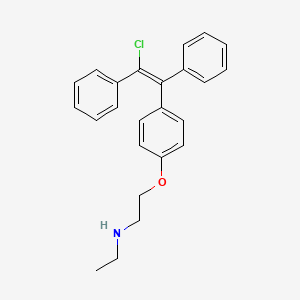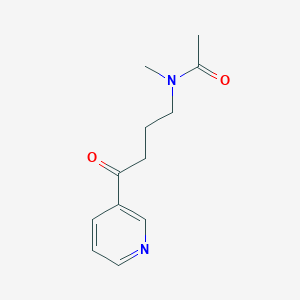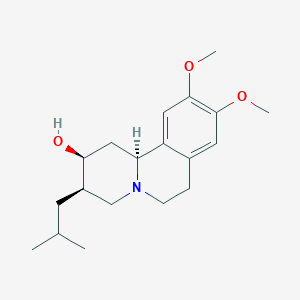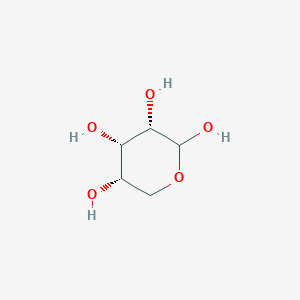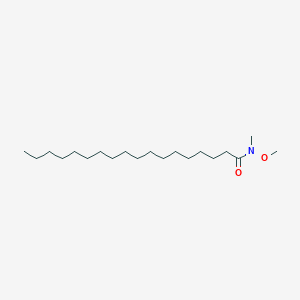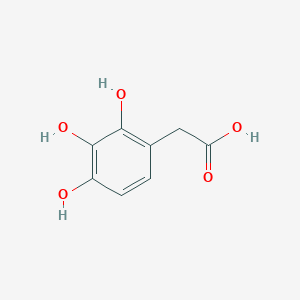
Pentasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentasilane is a cyclic compound composed of silicon and hydrogen with the chemical formula Si5H10. It contains five silicon atoms arranged in a pentagonal ring, making it the silicon analog of cyclopentane. Cyclopentasilane is a colorless, pyrophoric liquid and is of research interest due to its potential use as a liquid silicon ink for printing silicon structures on integrated circuits or solar cells .
Preparation Methods
Cyclopentasilane can be synthesized through a multi-step process. Initially, diphenyldichlorosilane reacts with lithium to form decaphenylcyclopentasilane. This intermediate then reacts with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane. Finally, the chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using lithium aluminum hydride .
In industrial settings, cyclopentasilane is often prepared through the thermal decomposition of higher silanes. This method involves heating the higher silanes to induce decomposition, resulting in the formation of cyclopentasilane .
Chemical Reactions Analysis
Cyclopentasilane undergoes several types of chemical reactions, including:
Oxidation: Cyclopentasilane can be oxidized to form silicon oxides. This reaction typically requires oxidizing agents such as oxygen or ozone.
Reduction: Reduction reactions involving cyclopentasilane are less common but can occur under specific conditions.
Substitution: Cyclopentasilane can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Major products formed from these reactions include various silicon-containing compounds, such as silanes and siloxanes.
Scientific Research Applications
Cyclopentasilane has a wide range of scientific research applications:
Chemistry: Cyclopentasilane is used as a precursor for the synthesis of other silicon-containing compounds. Its unique structure allows for the formation of complex silicon-based materials.
Biology: While its direct applications in biology are limited, cyclopentasilane’s derivatives are being explored for potential use in bio-compatible materials.
Medicine: Research is ongoing to explore the potential use of cyclopentasilane derivatives in drug delivery systems and medical imaging.
Industry: Cyclopentasilane is used in the production of thin silicon films for printed electronics and solar cells.
Mechanism of Action
The mechanism by which cyclopentasilane exerts its effects is primarily through its ability to form silicon-silicon bonds. The compound’s unique ring structure allows for σ-delocalization, which contributes to its reactivity and ability to form stable silicon-based materials. The molecular targets and pathways involved in its reactions are primarily related to silicon chemistry and the formation of silicon-containing compounds .
Comparison with Similar Compounds
Cyclopentasilane can be compared with other similar compounds, such as cyclohexasilane and linear silanes. Unlike cyclopentasilane, cyclohexasilane contains six silicon atoms in a ring structure, which affects its reactivity and physical properties. Linear silanes, on the other hand, have silicon atoms arranged in a straight chain, resulting in different chemical behaviors.
Cyclopentasilane’s unique pentagonal ring structure and its ability to form high-quality silicon films at low temperatures distinguish it from other silicon-containing compounds .
Similar Compounds
Cyclohexasilane: Contains six silicon atoms in a ring structure.
Linear Silanes: Silicon atoms arranged in a straight chain.
Decaphenylcyclopentasilane: An intermediate in the synthesis of cyclopentasilane.
Properties
Molecular Formula |
H10Si5 |
|---|---|
Molecular Weight |
150.50 g/mol |
IUPAC Name |
pentasilolane |
InChI |
InChI=1S/H10Si5/c1-2-4-5-3-1/h1-5H2 |
InChI Key |
CVLHDNLPWKYNNR-UHFFFAOYSA-N |
Canonical SMILES |
[SiH2]1[SiH2][SiH2][SiH2][SiH2]1 |
Related CAS |
615564-64-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
